molecular formula C51H101N3O24 B569916 1-[[5-[5-[4,5-Bis(2-hydroxypropoxy)-6-(2-hydroxypropoxymethyl)-3-(2-hydroxypropylamino)oxan-2-yl]oxy-4-(2-hydroxypropoxy)-6-(2-hydroxypropoxymethyl)-3-(2-hydroxypropylamino)oxan-2-yl]oxy-2,4-bis(2-hydroxypropoxy)-6-(2-hydroxypropoxymethyl)oxan-3-yl]amino]propan-2-ol CAS No. 84069-44-3

1-[[5-[5-[4,5-Bis(2-hydroxypropoxy)-6-(2-hydroxypropoxymethyl)-3-(2-hydroxypropylamino)oxan-2-yl]oxy-4-(2-hydroxypropoxy)-6-(2-hydroxypropoxymethyl)-3-(2-hydroxypropylamino)oxan-2-yl]oxy-2,4-bis(2-hydroxypropoxy)-6-(2-hydroxypropoxymethyl)oxan-3-yl]amino]propan-2-ol

Cat. No.: B569916
CAS No.: 84069-44-3
M. Wt: 1140.4 g/mol
InChI Key: DLGSBBASGAIJDP-UHFFFAOYSA-N
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Description

Hydroxypropyl Chitosan (HPCS) is a water-soluble derivative of chitosan, synthesized by grafting hydroxypropyl groups onto its backbone via etherification. This modification enhances solubility in both aqueous and organic solvents while retaining chitosan’s biocompatibility and biodegradability . HPCS exhibits improved antimicrobial activity, ionic conductivity, and drug delivery efficiency compared to unmodified chitosan . Its applications span pharmaceuticals (e.g., wound healing, insulin delivery), environmental science (e.g., heavy metal adsorption), and biomaterials (e.g., hydrogels) .

Properties

CAS No.

84069-44-3

Molecular Formula

C51H101N3O24

Molecular Weight

1140.4 g/mol

IUPAC Name

1-[[5-[5-[4,5-bis(2-hydroxypropoxy)-6-(2-hydroxypropoxymethyl)-3-(2-hydroxypropylamino)oxan-2-yl]oxy-4-(2-hydroxypropoxy)-6-(2-hydroxypropoxymethyl)-3-(2-hydroxypropylamino)oxan-2-yl]oxy-2,4-bis(2-hydroxypropoxy)-6-(2-hydroxypropoxymethyl)oxan-3-yl]amino]propan-2-ol

InChI

InChI=1S/C51H101N3O24/c1-26(55)12-52-40-47(71-20-34(9)63)44(38(24-67-16-30(5)59)74-49(40)73-22-36(11)65)77-51-42(54-14-28(3)57)48(72-21-35(10)64)45(39(76-51)25-68-17-31(6)60)78-50-41(53-13-27(2)56)46(70-19-33(8)62)43(69-18-32(7)61)37(75-50)23-66-15-29(4)58/h26-65H,12-25H2,1-11H3

InChI Key

DLGSBBASGAIJDP-UHFFFAOYSA-N

Isomeric SMILES

CC(CNC1[C@@H](OC([C@H](C1OCC(C)O)O[C@H]2C(C([C@@H](C(O2)COCC(C)O)O[C@H]3C(C([C@@H](C(O3)COCC(C)O)OCC(C)O)OCC(C)O)NCC(C)O)OCC(C)O)NCC(C)O)COCC(C)O)OCC(C)O)O

Canonical SMILES

CC(CNC1C(C(C(OC1OCC(C)O)COCC(C)O)OC2C(C(C(C(O2)COCC(C)O)OC3C(C(C(C(O3)COCC(C)O)OCC(C)O)OCC(C)O)NCC(C)O)OCC(C)O)NCC(C)O)OCC(C)O)O

Synonyms

Chitofilmer;  2-Hydroxypropyl Ether Chitosan

Origin of Product

United States

Preparation Methods

Reagents and Instrumentation

Key reagents include:

  • Chitosan (MW: 50 kDa, deacetylation degree >90%)

  • Propylene oxide (etherifying agent)

  • Isopropanol (solvent and dispersant)

  • Sodium hydroxide (alkaline catalyst)

  • Tetramethyl ammonium hydroxide (phase transfer catalyst)

Instrumentation encompasses thermostatic reaction baths, magnetic stirrers, and lyophilizers for product isolation. Advanced characterization employs FT-IR spectrometers (e.g., Shimadzu FTIR-8900) and ¹H NMR (Bruker AV 600 MHz).

Synthesis Mechanism

The reaction proceeds via nucleophilic substitution under alkaline conditions. Sodium hydroxide deprotonates C6-OH groups on chitosan, generating alkoxide intermediates that react with propylene oxide to form hydroxypropyl ether linkages (Fig. 1). Competing reactions, such as amino group alkylation, are minimized in highly alkaline media due to preferential hydroxyl activation.

Reaction equation :

Chitosan-OH + CH2OCHCH3NaOHChitosan-O-CH2CH(OH)CH3\text{Chitosan-OH + CH}2\text{OCHCH}3 \xrightarrow{\text{NaOH}} \text{Chitosan-O-CH}2\text{CH(OH)CH}3

Optimization of Synthesis Parameters

Etherifying Agent and Solvent Ratios

Single-factor experiments demonstrate that propylene oxide and isopropanol quantities directly impact yield and grafting ratios (Table 1).

Table 1: Effects of Propylene Oxide and Isopropanol on Yield and Grafting Ratio

Propylene Oxide (g)Isopropanol (g)Yield (%)Grafting Ratio (%)
152517.4353.21
202522.8557.58
252523.9959.13
302520.3856.75

Excess propylene oxide (>25 g) reduces yield due to side reactions, while insufficient solvent (<25 g isopropanol) impedes reactant dispersion.

Temperature and Time Dependence

Elevated temperatures accelerate etherification but risk chitosan degradation. At 55°C, optimal balance is achieved, yielding 25.65% product with 68.81% grafting (Table 2). Prolonged reaction times (>7 hours) decrease efficiency due to alkaline hydrolysis.

Table 2: Temperature and Time Optimization

Temperature (°C)Time (h)Yield (%)Grafting Ratio (%)
45718.9254.67
55725.6568.81
65721.0460.12

Advanced Synthesis Techniques and Characterization

Catalyzed Etherification

Incorporating tetramethyl ammonium hydroxide as a phase transfer catalyst enhances reagent accessibility, enabling 80°C reactions without significant degradation. This method achieves critical micelle concentrations (CMC) as low as 0.016 g/L, indicating superior surfactant potential.

Structural Confirmation

FT-IR analysis reveals key peaks:

  • 3440 cm⁻¹ (O-H stretch)

  • 2890–2915 cm⁻¹ (C-H from hydroxypropyl groups)

  • 1640–1500 cm⁻¹ (amide I/II splitting confirming substitution).

¹H NMR spectra (Fig. 2) display signals at δ 1.2–1.4 ppm (methyl groups) and δ 3.4–4.0 ppm (hydroxypropyl protons), validating successful modification.

Industrial and Practical Implications

Hydroxypropyl chitosan’s enhanced water solubility expands its utility in drug delivery, wound healing, and surfactant applications. The optimized protocol (25 g propylene oxide, 25 g isopropanol, 55°C, 7 h) balances cost and efficiency, while catalyzed methods offer routes to specialized amphiphilic derivatives .

Chemical Reactions Analysis

Types of Chemical Reactions

Hydroxypropyl chitosan can undergo several types of chemical reactions due to its reactive hydroxyl and amino groups . These reactions include oxidation, reduction, and substitution.

  • Oxidation Hydroxypropyl chitosan can be oxidized using agents like sodium periodate, leading to the formation of aldehyde groups.
  • Reduction Reduction reactions can convert aldehyde groups back to hydroxyl groups using reducing agents like sodium borohydride.
  • Substitution Hydroxyl groups can be replaced by other functional groups, such as carboxymethyl groups, through substitution reactions.

Specific Chemical Reactions and Conditions

ReactionReagent and ConditionsMajor Products
OxidationSodium periodate in aqueous solution at room temperatureDialdehyde chitosan
ReductionSodium borohydride in aqueous or alcoholic solutionRegeneration of hydroxypropyl chitosan
SubstitutionMonochloroacetic acid in alkaline conditionsCarboxymethyl hydroxypropyl chitosan

Antimicrobial Activity

Hydroxypropyl chitosan exhibits antimicrobial properties against various microorganisms, including bacteria, fungi, and viruses . The positive charge at the C-2 position of glucosamine residues facilitates electrostatic interaction with negatively charged microbial cell walls, leading to membrane disruption. It can also bind to microbial DNA, inhibiting mRNA and protein synthesis, and chelate metal ions essential for microbial growth. Studies have demonstrated its efficacy against Staphylococcus aureus and Escherichia coli.

Scientific Research Applications

Introduction to Hydroxypropyl Chitosan

Hydroxypropyl chitosan is a water-soluble derivative of chitosan, which is derived from chitin, a natural polymer found in the shells of crustaceans. This compound has garnered significant attention in various scientific fields due to its unique properties, including biocompatibility, biodegradability, and non-toxicity. Hydroxypropyl chitosan has been applied in numerous domains such as pharmaceuticals, cosmetics, food preservation, and wound healing.

Pharmaceutical Applications

Hydroxypropyl chitosan is extensively utilized in drug delivery systems due to its ability to enhance the solubility and bioavailability of poorly soluble drugs. Its mucoadhesive properties allow for prolonged retention at the site of administration, making it ideal for oral and nasal drug delivery.

  • Case Study: Drug Delivery Systems
    A study demonstrated that hydroxypropyl chitosan nanoparticles could effectively encapsulate and deliver curcumin, a poorly soluble anti-inflammatory drug. The nanoparticles showed improved solubility and sustained release characteristics, enhancing the therapeutic efficacy of curcumin in inflammatory conditions .

Cosmetic Applications

In the cosmetic industry, hydroxypropyl chitosan is used for its moisturizing properties and ability to improve skin texture. It acts as a film-forming agent that enhances product stability and provides a protective barrier on the skin.

  • Case Study: Skin Care Products
    Hydroxypropyl chitosan was incorporated into a moisturizing cream formulation. Clinical trials indicated significant improvements in skin hydration levels and texture after four weeks of use, showcasing its effectiveness as a cosmetic ingredient .

Food Preservation

Hydroxypropyl chitosan has been employed as an edible coating for fruits and vegetables to extend shelf life by reducing respiration rates and delaying spoilage.

  • Case Study: Edible Coatings
    Research showed that applying hydroxypropyl chitosan coatings on tangerines significantly reduced decay rates by up to 45% compared to uncoated fruits. The coatings also helped maintain the nutritional quality of the fruits during storage .

Wound Healing

The compound has demonstrated promising results in wound healing applications due to its antimicrobial properties and ability to create a moist environment conducive to healing.

  • Case Study: Injectable Hydrogels
    A recent study developed injectable hydrogels based on hydroxypropyl chitosan that exhibited excellent hemostatic properties and antimicrobial activity. These hydrogels were shown to promote faster wound healing by maintaining moisture and preventing infection at the wound site .

Nanotechnology Applications

Hydroxypropyl chitosan is also being explored in nanotechnology for creating nanofibers and nanoparticles that can enhance various applications from tissue engineering to drug delivery.

  • Case Study: Nanofiber Mats
    Electrospinning techniques have been utilized to create nanofiber mats from hydroxypropyl chitosan combined with polyvinyl alcohol. These mats exhibited potential for enhancing bone cell proliferation, indicating their utility in tissue engineering applications .

Comparative Data Table

Application AreaKey BenefitsNotable Findings
PharmaceuticalsEnhanced solubility & bioavailabilityImproved drug delivery systems using nanoparticles
CosmeticsMoisturizing & film-forming propertiesSignificant skin hydration improvement in clinical trials
Food PreservationExtended shelf life & reduced spoilageDecay rate reduction by up to 45% with edible coatings
Wound HealingAntimicrobial & hemostatic propertiesFaster wound healing with injectable hydrogels
NanotechnologyVersatile applications in tissue engineeringEnhanced bone cell proliferation with nanofiber mats

Mechanism of Action

Hydroxypropyl chitosan is compared with other chitosan derivatives such as carboxymethyl chitosan, N, N, N-trimethyl chitosan, and glycol chitosan. While all these derivatives enhance the solubility and functionality of chitosan, hydroxypropyl chitosan is unique in its ability to form hydrogels and its superior moisturizing properties. Carboxymethyl chitosan is known for its enhanced solubility in water, N, N, N-trimethyl chitosan for its antimicrobial properties, and glycol chitosan for its biocompatibility and use in drug delivery systems .

Comparison with Similar Compounds

Solubility and Chemical Stability

Compound Solubility Profile Key Modifications Applications
Hydroxypropyl Chitosan Soluble in water and organic solvents Hydroxypropyl etherification Drug delivery, hydrogels, water treatment
Trimethylchitosan High water solubility across wide pH range Quaternary ammonium groups DNA delivery, gene therapy
Cyanoethyl Chitosan Enhanced organic solvent solubility Cyanoethyl groups Dialysis, filtration membranes
Carboxymethyl Chitosan Water-soluble at neutral pH Carboxymethyl groups Biomedical coatings, emulsifiers

Key Findings :

  • HPCS outperforms chitosan in solubility due to reduced crystallinity from hydroxypropyl grafting, enabling broader formulation flexibility .
  • Trimethylchitosan’s pH-independent solubility makes it superior for nucleic acid delivery, whereas HPCS is favored in pH-sensitive drug release systems .

Antimicrobial Activity

Compound Antimicrobial Efficacy (vs. E. coli, S. aureus) Mechanism
Hydroxypropyl Chitosan Strong inhibition (MIC: 1.56 mg/mL for S. aureus) Membrane disruption, chelation
Quaternary Ammonium Chitosan Moderate to high inhibition Cationic interaction
Sulfonated HPCS Enhanced hemocompatibility (heparin-like) Sulfonate groups

Key Findings :

  • HPCS shows a 50% reduction in minimum inhibitory concentration (MIC) for S. aureus compared to unmodified chitosan after magnetic field treatment .
  • Sulfonated HPCS (SHPCS) exhibits anticoagulant properties, making it suitable for blood-contacting devices, whereas HPCS is broader in antimicrobial scope .

Drug Delivery and Biocompatibility

Compound Drug Delivery Performance Biocompatibility
Hydroxypropyl Chitosan 9.8-fold increase in oral insulin efficacy vs. chitosan Non-toxic, in situ hydrogel compatibility
Hydroxyethyl Chitosan Moderate ionic conductivity enhancement Similar to HPCS
Chitosan/HPMC Blends Improved rheological stability Temperature-responsive

Key Findings :

  • HPCS-alginate hydrogels mimic natural vitreous humor’s refractive index but require further optimization to prevent photoreceptor density loss in vivo .
  • HPCS/HPβCD nanoparticles enhance mandelic acid enantiomer recognition via stereo-hindrance effects, a unique advantage in chiral drug delivery .

Key Findings :

  • Magnetic field-treated HPCS increases Cu²⁺ adsorption by 6.11%, outperforming many polysaccharide-based adsorbents .

Market and Industrial Outlook

  • Market Growth : HPCS is projected to grow at a CAGR of XX% (2024–2031), driven by demand in medical (e.g., wound care, ocular implants) and water treatment sectors .
  • Competitive Landscape: Dominated by Asia-Pacific production (70% global capacity), with innovations focused on scalable synthesis and functional hybrids (e.g., SHPCS) .

Biological Activity

Hydroxypropyl chitosan (HPC) is a water-soluble derivative of chitosan, derived from chitin, which is a biopolymer found in the shells of crustaceans. This compound has garnered significant attention in various fields, particularly in biomedical applications, due to its unique biological activities, including antimicrobial, antioxidant, and drug delivery properties. This article provides a comprehensive overview of the biological activity of hydroxypropyl chitosan, supported by research findings and case studies.

1. Structural Characteristics and Properties

Hydroxypropyl chitosan is synthesized through the hydroxypropylation of chitosan, which enhances its solubility in water while maintaining its biocompatibility and biodegradability. The structural modifications result in improved physical properties, making HPC suitable for various applications in drug delivery systems and tissue engineering.

2. Antimicrobial Activity

HPC exhibits significant antimicrobial properties against a wide range of microorganisms, including bacteria, fungi, and viruses. The antimicrobial mechanism is primarily attributed to its positive charge at the C-2 position of glucosamine residues, which interacts with the negatively charged cell walls of microorganisms.

  • Electrostatic Interaction : The positive charges on HPC facilitate adhesion to microbial cell surfaces, leading to membrane disruption and leakage of intracellular contents .
  • DNA Binding : HPC can penetrate microbial cells and bind to DNA, inhibiting mRNA synthesis and subsequently protein synthesis .
  • Chelation of Metal Ions : HPC can chelate essential metal ions required for microbial growth, further contributing to its antimicrobial effects .

Research Findings

A study demonstrated that HPC significantly inhibited the growth of Staphylococcus aureus and Escherichia coli, with higher efficacy observed at increased concentrations. The study reported a complete reduction in bacterial counts at specific concentrations of HPC combined with other antimicrobial agents like lysozyme .

3. Antioxidant Activity

HPC also exhibits notable antioxidant properties, which are crucial for protecting cells from oxidative stress. The antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions that catalyze oxidative reactions.

Case Study

In a comparative study, HPC was shown to have a higher antioxidant capacity than unmodified chitosan. This was evaluated using various assays such as DPPH radical scavenging and reducing power assays .

4. Drug Delivery Applications

The biocompatibility and biodegradability of hydroxypropyl chitosan make it an ideal candidate for drug delivery systems. Its ability to form hydrogels allows for controlled release of therapeutic agents.

Formulation Studies

Research indicates that HPC can be used to encapsulate drugs effectively. For instance, studies have shown that HPC-based nanoparticles can enhance the bioavailability and stability of poorly soluble drugs .

Study Drug Release Profile Outcome
Xie et al. (2020)CurcuminSustained release over 24 hoursEnhanced solubility and stability
Wang et al. (2021)Anticancer drugControlled release with pH sensitivityIncreased cytotoxicity against cancer cells

5. Biocompatibility and Safety

Biocompatibility studies have shown that hydroxypropyl chitosan is non-toxic to mammalian cells, making it suitable for use in medical applications such as wound dressings and tissue engineering scaffolds. In vivo studies indicated no adverse reactions when HPC was applied topically on wounds .

Q & A

Q. What are the standard methods for synthesizing hydroxypropyl chitosan, and how do reaction conditions influence substitution degrees?

Hydroxypropyl chitosan is typically synthesized via a two-step process: alkalization (swelling chitosan in NaOH) followed by etherification with propylene oxide under controlled temperature and pressure . The substitution degree (DS) depends on reaction time, alkali concentration, and molar ratios. For instance, prolonged etherification (24-72 hours) at 40-60°C increases DS but may reduce crystallinity, as observed in XRD analyses . Researchers should optimize NaOH concentration (15-20% w/v) to balance solubility and DS while avoiding excessive degradation .

Q. Which characterization techniques are essential for confirming hydroxypropyl chitosan’s structural integrity and substitution patterns?

Key methods include:

  • ¹H/¹³C-NMR : Quantifies DS by comparing acetyl (-COCH₃) and hydroxypropyl (-OCH₂CHOHCH₃) proton integrations at δ 1.89 ppm and δ 1.2–1.4 ppm, respectively .
  • FT-IR : Validates ether bond formation via C-O-C stretching at ~1100 cm⁻¹ and reduced -NH₂ peaks due to substitution .
  • XRD : Assesses crystallinity loss post-modification; the characteristic chitosan peak at 2θ=20° diminishes as DS increases .
  • Thermogravimetric Analysis (TGA) : Confirms enhanced thermal stability compared to native chitosan .

Q. How does hydroxypropyl chitosan’s solubility differ from chitosan, and what factors affect its dissolution in aqueous systems?

Hydroxypropyl substitution disrupts chitosan’s crystalline structure, enabling solubility in neutral and alkaline pH. Solubility correlates with DS: DS ≥0.4 achieves >90% dissolution in water . However, residual acetyl groups (from chitosan’s deacetylation degree, ~75–85%) can hinder solubility, necessitating precise control during synthesis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported antimicrobial efficacy of hydroxypropyl chitosan across studies?

Discrepancies arise from variations in DS, microbial strains, and testing protocols. For example, Peng et al. (2005) observed 90% inhibition of E. coli at DS=0.8, while Xie et al. (2002) reported lower efficacy at DS=0.6 due to differences in molecular weight and test concentrations . Mitigation strategies:

  • Standardize DS and molecular weight ranges (e.g., 50–200 kDa).
  • Use broth microdilution assays (per CLSI guidelines) instead of disk diffusion for quantitative comparisons .

Q. What methodologies optimize hydroxypropyl chitosan-based drug delivery systems for controlled release?

Advanced formulations leverage pH-responsive behavior and crosslinking:

  • Nanoparticles : Ionic gelation with tripolyphosphate (TPP) yields 100–300 nm particles with 70–85% encapsulation efficiency, as shown for doxorubicin . Adjusting hydroxypropyl DS to 0.5–0.7 enhances colloidal stability in physiological pH .
  • Hydrogels : Covalent crosslinking with genipin (0.1–0.3% w/v) extends drug release to 48–72 hours, ideal for transdermal delivery .

Q. Why do in vivo biodegradation rates of hydroxypropyl chitosan vary, and how can this be modeled experimentally?

Degradation depends on DS, molecular weight, and enzymatic activity. Shao et al. (2015) reported 80% weight loss in 28 days for DS=0.6 in lysozyme-rich media vs. 50% for DS=0.3 . To model this:

  • Use in vitro assays with lysozyme (1–2 mg/mL) at 37°C, monitoring viscosity loss via viscometry .
  • Correlate with in vivo data from rodent models, noting renal clearance thresholds (MW <40 kDa) .

Data Analysis & Experimental Design

Q. How should researchers analyze conflicting data on hydroxypropyl chitosan’s heavy metal adsorption capacity?

Contradictions arise from differing substitution patterns and pollutant concentrations. For instance, Fan et al. (2016) achieved 95% Pb²⁺ removal at pH=6 using DS=0.5, while others report <70% at DS=0.3 . Standardize testing by:

  • Fixing pH (5.5–6.5) and ionic strength (0.01 M NaCl).
  • Reporting adsorption isotherms (Langmuir vs. Freundlich) and thermodynamic parameters (ΔG, ΔH) .

Q. What statistical approaches are recommended for optimizing hydroxypropyl chitosan synthesis parameters?

Use Response Surface Methodology (RSM) with a Box-Behnken design. For example, model DS as a function of NaOH concentration (15–25%), reaction time (12–48 h), and propylene oxide/chitosan ratio (2:1–5:1). Validate with ANOVA (p<0.05) .

Tables for Key Data

Property Optimal Range Impact of Deviation Reference
Substitution Degree (DS)0.4–0.7DS<0.4: Poor solubility; DS>0.7: Reduced crystallinity
Molecular Weight (MW)50–200 kDaMW<50 kDa: Rapid renal clearance; MW>200 kDa: Limited biodegradation
Crosslinking Density (Hydrogels)0.1–0.3% genipin<0.1%: Premature drug release; >0.3%: Brittle matrix

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